molecular formula C15H12ClN3O B2376485 SIRT7 inhibitor 97491

SIRT7 inhibitor 97491

Cat. No.: B2376485
M. Wt: 285.73 g/mol
InChI Key: RMRVZWMKRCLSFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SIRT7 inhibitor 97491 is a potent inhibitor of the SIRT7 enzyme, which plays a crucial role in various cellular processes, including gene expression, DNA repair, and metabolism. The compound has shown significant potential in cancer research, particularly in preventing tumor progression by stabilizing the p53 protein through acetylation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SIRT7 inhibitor 97491 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing such inhibitors typically involve organic synthesis techniques, including condensation reactions, cyclization, and purification processes .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

SIRT7 inhibitor 97491 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and solvent environments .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while reduction and substitution can produce modified compounds with different functional properties .

Scientific Research Applications

SIRT7 inhibitor 97491 has a wide range of scientific research applications, including:

Mechanism of Action

SIRT7 inhibitor 97491 exerts its effects by inhibiting the deacetylase activity of the SIRT7 enzyme. This inhibition leads to increased stability of the p53 protein through acetylation at specific lysine residues (K373/382). The stabilized p53 protein can then induce apoptosis and prevent tumor progression. The compound also promotes apoptosis through the caspase pathway, further enhancing its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of SIRT7 Inhibitor 97491

This compound is unique due to its high potency and specificity for the SIRT7 enzyme. It has an IC50 value of 325 nM, indicating its strong inhibitory effect. Additionally, its ability to stabilize the p53 protein and promote apoptosis through the caspase pathway makes it a promising candidate for cancer therapy .

Properties

IUPAC Name

3-N-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]benzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O/c16-11-6-4-10(5-7-11)14-9-18-15(20-14)19-13-3-1-2-12(17)8-13/h1-9H,17H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRVZWMKRCLSFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC=C(O2)C3=CC=C(C=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.